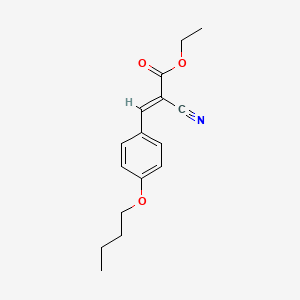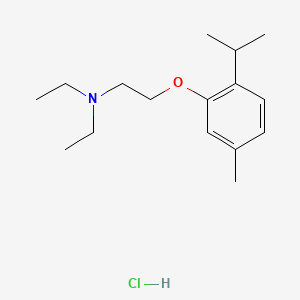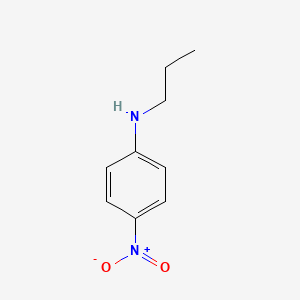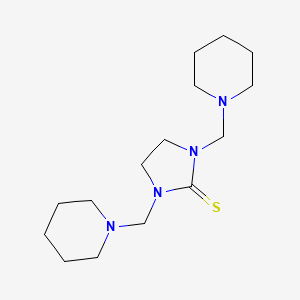
C17H18Br2N4O3S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C17H18Br2N4O3S2 is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups within the molecule allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C17H18Br2N4O3S2 typically involves multiple steps, starting from simpler organic molecules. The process may include halogenation, nitration, and sulfonation reactions. For instance, the introduction of bromine atoms can be achieved through bromination reactions using bromine or bromine-containing reagents under controlled conditions. Similarly, nitration can be performed using nitric acid or other nitrating agents, while sulfonation involves the use of sulfuric acid or sulfonating agents.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial in scaling up the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
C17H18Br2N4O3S2: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
C17H18Br2N4O3S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which C17H18Br2N4O3S2 exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The presence of bromine, nitrogen, and sulfur atoms in the molecule allows it to form various types of interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological macromolecules.
Comparaison Avec Des Composés Similaires
C17H18Br2N4O3S2: can be compared with other similar compounds that contain bromine, nitrogen, oxygen, and sulfur atoms. Some of these similar compounds include:
C16H17BrN4O3S: A compound with one less bromine atom.
C18H19Br2N3O3S2: A compound with an additional carbon and hydrogen atom.
C17H18Cl2N4O3S2: A compound where bromine atoms are replaced with chlorine atoms.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18Br2N4O3S2 |
|---|---|
Poids moléculaire |
550.3 g/mol |
Nom IUPAC |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18Br2N4O3S2/c18-13-1-4-15(5-2-13)28(25,26)23-9-7-22(8-10-23)12-17(24)21-20-11-14-3-6-16(19)27-14/h1-6,11H,7-10,12H2,(H,21,24)/b20-11+ |
Clé InChI |
LVNRUHHUZSYXMP-RGVLZGJSSA-N |
SMILES isomérique |
C1CN(CCN1CC(=O)N/N=C/C2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1CN(CCN1CC(=O)NN=CC2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)



![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)



![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)
